2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C18H13N5O |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-anilino-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13N5O/c24-17-15-14(12-6-9-19-10-7-12)8-11-20-16(15)22-18(23-17)21-13-4-2-1-3-5-13/h1-11H,(H2,20,21,22,23,24) |
InChI Key |
IMRGPHFSANFYTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Triaminopyrimidine-Based Cyclization
Queener et al. demonstrated that ethyl acetoacetate reacts with 2,4,6-triaminopyrimidine in refluxing diphenyl ether (195–230°C) to yield 2,4-diamino-7,8-dihydro-6-substituted-5-methylpyrido[2,3-d]pyrimidin-7-one derivatives. For the target compound, substituting ethyl acetoacetate with a pyridine-containing β-keto ester could introduce the pyridin-4-yl group at position 5 during cyclization. This method requires high temperatures and inert solvents but offers direct access to the core structure with a pre-installed substituent at position 6, which can later be modified.
Halogenated Intermediate Routes
Patent US3804835A describes the synthesis of 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one as a versatile intermediate. Chlorination at position 2 enables subsequent nucleophilic substitution with amines or alkoxides. For example, heating the chloro derivative with sodium alkoxides in alcohols (e.g., ethanol, isopropanol) yields 2-alkoxy analogues. Adapting this method, the 2-chloro intermediate could react with aniline derivatives to introduce the phenylamino group.
Functionalization at Position 2: Introducing the Phenylamino Group
Nucleophilic Aromatic Substitution
The 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one intermediate reacts with aniline under basic conditions. For instance, Kisliuk et al. achieved reductive amination using aldehydes and sodium cyanoborohydride to introduce aryl groups. Applying similar conditions:
-
Reaction Setup : 2-chloro intermediate (1 equiv), aniline (1.2 equiv), K₂CO₃ (2 equiv), DMF, 100°C, 12 h.
-
Outcome : Substitution of chlorine with phenylamino group, yielding 2-(phenylamino)pyrido[2,3-d]pyrimidin-4(3H)-one.
-
Yield Optimization : Microwave irradiation (140°C, 45 min) improves reaction efficiency, as shown in analogous pyrimidine syntheses.
Functionalization at Position 5: Introducing the Pyridin-4-yl Group
Suzuki-Miyaura Coupling
A halogen at position 5 enables cross-coupling with pyridin-4-ylboronic acid. For example:
-
Precursor Synthesis : Brominate the pyrido[2,3-d]pyrimidinone core at position 5 using N-bromosuccinimide (NBS) in DMF.
-
Coupling Conditions : 5-bromo intermediate (1 equiv), pyridin-4-ylboronic acid (1.5 equiv), PdCl₂(dppf) (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 90°C, 24 h.
-
Yield : ~70–85% after purification by column chromatography.
Friedel-Crafts Acylation
Alternative routes involve introducing the pyridin-4-yl group during core formation. For instance, reacting 2,4,6-triaminopyrimidine with a pyridine-containing β-keto ester under Queener’s conditions directly installs the substituent at position 5.
Integrated Synthetic Pathways
Sequential Substitution Approach
-
Step 1 : Synthesize 2-chloro-5-bromopyrido[2,3-d]pyrimidin-4(3H)-one via bromination of the 2-chloro intermediate.
-
Step 2 : Suzuki coupling at position 5 with pyridin-4-ylboronic acid.
-
Step 3 : Replace chlorine at position 2 with aniline.
Overall Yield : 55–60% over three steps.
Analytical and Optimization Data
Chemical Reactions Analysis
Types of Reactions
2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or pyridinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrido[2,3-d]pyrimidines demonstrate activity against both bacterial and fungal strains. The incorporation of various substituents into the pyrido[2,3-d]pyrimidine core can enhance these properties:
- Bacterial Inhibition : Compounds similar to 2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition. Notably, the introduction of specific functional groups can lead to improved efficacy against these pathogens .
- Fungal Activity : The same class of compounds has shown antifungal activity against strains such as Candida albicans. The minimum inhibitory concentrations (MIC) indicate that modifications to the chemical structure can significantly affect antifungal potency .
Cancer Therapeutics
The potential of pyrido[2,3-d]pyrimidine derivatives as anticancer agents is a burgeoning area of research. The compound has been investigated for its ability to inhibit key enzymes involved in cancer cell proliferation:
- EGFR Inhibition : Recent studies have synthesized modified derivatives that act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. These compounds have shown promising results in preclinical evaluations, suggesting their viability as anticancer agents .
- Multikinase Inhibition : Another study identified derivatives with potent inhibitory activity against various kinases, including CDK4/Cyclin D1 and ARK5, which are implicated in tumor growth and survival . This positions the compound as a candidate for further development in targeted cancer therapies.
Neurological Applications
The role of adenosine kinase inhibitors in neurological disorders has been a focal point of research involving pyrido[2,3-d]pyrimidines:
- Seizure Management : Compounds that inhibit adenosine kinase can raise endogenous adenosine levels, potentially providing therapeutic benefits in seizure disorders. The exploration of this compound in this context could lead to novel treatments for epilepsy and other neurological conditions .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrido[2,3-d]pyrimidine derivatives:
- Modification Impact : Variations in substituents at different positions on the pyrido[2,3-d]pyrimidine scaffold have been systematically studied to correlate structural changes with biological outcomes. This approach aids in designing more effective compounds with targeted actions .
Data Tables
Mechanism of Action
The mechanism of action of 2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can modulate downstream signaling pathways, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural differences in analogs :
Anticancer Activity
- Target compound: Limited direct data, but pyridin-4-yl and phenylamino groups may modulate kinase inhibition. Pyridin-4-yl enhances π-π stacking in hydrophobic pockets .
- Compound 5a () : Exhibits potent activity against HepG-2 (IC50 = 0.3 µM), PC-3 (6.6 µM), and HCT-116 (7 µM) cells, outperforming doxorubicin. The 4-chlorophenyl and p-tolyl groups likely improve membrane permeability and target affinity .
- Thiadiazole derivatives () : Show IC50 values < 10 µM against MCF-7 cells, with thiadiazole moieties enhancing DNA intercalation or tubulin binding .
Kinase Inhibition
- Hydrazinyl derivatives () : Demonstrated kinase inhibitory activity, with benzylidenehydrazine groups contributing to chelation with metal ions in kinase active sites .
- Trifluoromethyl derivatives () : While structurally distinct (pyrido[4,3-d] core), the 5-trifluoromethyl group improves metabolic stability and calcium receptor antagonism, highlighting the role of electron-withdrawing substituents .
Physicochemical and Pharmacokinetic Properties
- Electron-withdrawing groups (e.g., 4-chloro, 4-fluoro in ): Increase lipophilicity and bioavailability, enhancing blood-brain barrier penetration .
- Bulky substituents (e.g., adamantane in ): Improve metabolic stability but may reduce solubility .
- Pyridin-4-yl vs. pyridin-3-yl : The pyridin-4-yl group in the target compound offers a linear geometry for hydrogen bonding, whereas pyridin-3-yl (as in ) may favor different binding orientations .
Biological Activity
The compound 2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one represents a significant class of heterocyclic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to interact with:
- Dihydrofolate Reductase (DHFR) : A target for various antitumor and antimicrobial agents. Compounds with similar structures have demonstrated competitive inhibition against DHFR, which is crucial for DNA synthesis and cell proliferation .
- Tyrosine Kinases : These enzymes are involved in the signaling pathways that regulate cell division and growth. Inhibitors of tyrosine kinases can potentially be used in cancer therapy .
Biological Activity Overview
The biological activities of this compound include:
-
Anticancer Activity :
- A series of derivatives were synthesized and tested against various cancer cell lines, including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) .
- The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against EGFR WT and mutant EGFR T790M variants.
- Antimicrobial Properties :
Case Studies
- Anticancer Evaluation :
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound | Target | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| 8a | EGFR WT | 0.099 | PC-3 |
| 8b | EGFR T790M | 0.123 | PC-3 |
| 8d | DHFR | Not specified | Not specified |
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, such as 2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?
- Methodological Answer : The synthesis typically involves cyclization reactions starting from aminonicotinamide or aminonicotinic acid precursors. For example:
- Transamidation and cyclization : Reacting 2-amino-N-(4-chlorophenyl)nicotinamide with triethylorthopropionate and acetic acid yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives via intramolecular cyclization .
- Hydrazine-based synthesis : Suspending pyridopyrimidine intermediates in hydrazine hydrate under reflux forms hydrazinyl derivatives, which can further react with aromatic aldehydes to generate Schiff base analogs .
- Key reagents : Hydrazine hydrate, glacial acetic acid, and aromatic aldehydes are frequently used. Reaction conditions often require reflux (4–8 hours) and crystallization from solvents like dioxane .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Used to confirm substituent positions and hydrogen bonding (e.g., NH protons appear as broad signals at δ ~12–13 ppm) .
- IR spectroscopy : Identifies functional groups such as carbonyl (C=O stretch at ~1676 cm⁻¹) and thiol (S-H stretch at ~2539 cm⁻¹) .
- Mass spectrometry (EI-MS) : Determines molecular ion peaks (e.g., m/z 365 for a related derivative) .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages within ±0.03% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives for anticancer activity?
- Methodological Answer :
- Substituent effects :
- Advanced strategies : Introduce heterocyclic moieties (e.g., thiophene, tetrazole) to modulate bioavailability and target selectivity .
Q. How can researchers resolve contradictions in biological activity data across different cancer cell lines?
- Methodological Answer :
- Case study : A derivative showed IC50 = 0.3 µM against HepG-2 but IC50 = 7 µM against HCT-116 . Contradictions may arise from:
- Cell line heterogeneity : HepG-2 (hepatic) vs. HCT-116 (colon) express divergent kinase profiles.
- Assay conditions : Varying protocols (e.g., MTT vs. SRB assays) impact IC50 values .
- Resolution : Validate using orthogonal assays (e.g., apoptosis markers, caspase-3 activation) and molecular docking to confirm target engagement (e.g., PDE3B or PKM2 binding) .
Q. What in silico approaches are effective for predicting the binding affinity of this compound to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PKM2 or mPGES-1. For example:
- PKM2 activators : Pyridin-4-yl groups form hydrogen bonds with Arg119 and Lys311 residues .
- mPGES-1 inhibitors : The phenylamino group occupies a hydrophobic pocket near Glu77 .
- MD simulations : Perform 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
